REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].[CH3:7][O:8][C:9](=[O:19])[CH2:10][C:11]1[CH:16]=[CH:15][C:14](SC)=[CH:13][CH:12]=1.[CH3:20]O>O>[CH3:7][O:8][C:9](=[O:19])[CH2:10][C:11]1[CH:12]=[CH:13][C:14]([S:3]([CH3:20])(=[O:5])=[O:2])=[CH:15][CH:16]=1 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction in a water/ice bath
|
Type
|
ADDITION
|
Details
|
Once added
|
Type
|
CUSTOM
|
Details
|
to get room level
|
Type
|
CONCENTRATION
|
Details
|
Then, part of the solvent is concentrated at reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered
|
Type
|
WASH
|
Details
|
washing with water repeatedly
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
Waters from filtering
|
Type
|
EXTRACTION
|
Details
|
are extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
obtaining 1 more g of product
|
Type
|
CUSTOM
|
Details
|
at 57° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |